molecular formula C6H5BrClNO3S B1381472 5-Bromo-2-methoxypyridine-3-sulfonyl chloride CAS No. 1261584-19-3

5-Bromo-2-methoxypyridine-3-sulfonyl chloride

Cat. No.: B1381472
CAS No.: 1261584-19-3
M. Wt: 286.53 g/mol
InChI Key: HPGXYLFNEUZNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxypyridine-3-sulfonyl chloride (CAS: 1261584-19-3) is a high-purity chemical intermediate with the molecular formula C 6 H 5 BrClNO 3 S and a molecular weight of 286.53 . This compound is of significant value in synthetic and medicinal chemistry, primarily serving as a versatile building block for the introduction of the 5-bromo-2-methoxypyridine-3-sulfonyl moiety into target molecules. Its specific applications include its use as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and agrochemicals . The structure of this reagent features two highly reactive and orthogonal functional groups: a sulfonyl chloride and a bromine substituent on the pyridine ring. The sulfonyl chloride group is readily reactive with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively, which are common pharmacophores in drug discovery . Concurrently, the bromine atom is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, allowing for further structural diversification. This dual reactivity makes it an exceptionally useful scaffold for constructing complex molecules in research and development . This product is offered with a high purity level, typically >99%, as confirmed by analytical methods including HPLC, GC-MS, and NMR . Due to its reactive nature, it requires storage in an inert atmosphere at 2-8°C . As a safety precaution, this compound is classified with the hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage and may cause respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-methoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGXYLFNEUZNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261584-19-3
Record name 5-bromo-2-methoxypyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-bromo-2-methoxypyridine. This process can be carried out using sulfonyl chloride reagents under controlled conditions. The reaction is usually performed in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine or triethylamine.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Therapeutic Agents
5-Bromo-2-methoxypyridine-3-sulfonyl chloride serves as a key intermediate in the synthesis of various therapeutic agents. Notably, it is utilized in the development of SGLT2 inhibitors, which are promising candidates for diabetes therapy. The compound is involved in the preparation of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate for these inhibitors, highlighting its importance in pharmaceutical applications .

b. Antimicrobial Activity
Research has indicated that derivatives of pyridine sulfonyl chlorides exhibit antimicrobial properties. The compound can be modified to enhance its efficacy against various pathogens, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that related compounds exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness, suggesting potential applications in parasitic disease treatment .

Synthetic Methodologies

a. Reagent for Sulfonamide Formation
this compound is employed as a sulfonating agent in organic synthesis. It facilitates the formation of sulfonamides from amines and other nucleophiles, which are critical building blocks in drug discovery and development. The reaction conditions and yields can be optimized to produce various sulfonamide derivatives efficiently .

b. Versatile Building Block
The compound's structure allows it to be used as a versatile building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities with potential biological activities. This versatility is crucial for researchers looking to explore novel compounds with specific pharmacological properties .

Biological Research

a. In Vitro Studies
In vitro assays have demonstrated the potential of this compound and its derivatives to inhibit specific biological targets. For instance, studies assessing the cytotoxicity of synthesized compounds show that modifications can lead to varying degrees of potency against cancer cell lines and parasites .

b. Mechanistic Studies
The compound is also used in mechanistic studies to understand the interactions between small molecules and biological targets. By investigating how these compounds affect cellular pathways, researchers can gain insights into their mechanisms of action, which is essential for rational drug design .

Case Studies

Case StudyApplicationFindings
Synthesis of SGLT2 InhibitorsPharmaceutical ChemistryDemonstrated effective synthesis route with high yield; compound used as an intermediate .
Antimicrobial ActivityBiological ResearchShowed significant inhibition of Trypanosoma brucei; potential for developing new treatments for parasitic infections .
Sulfonamide FormationOrganic SynthesisEfficiently produced various sulfonamide derivatives; optimized reaction conditions reported .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in various chemical transformations to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-methoxypyridine-3-sulfonyl chloride with analogous pyridine-based sulfonyl chlorides and halogenated derivatives, emphasizing structural variations, physicochemical properties, and applications.

5-Bromo-2-methylpyridine-3-sulfonyl chloride

  • CAS : 1346540-64-4
  • Molecular Formula: C₆H₅BrClNO₂S
  • Molecular Weight : 270.53 g/mol
  • Key Differences: Substitutes the methoxy group at position 2 with a methyl group. Reduced electron-donating effects compared to methoxy, altering reactivity in electrophilic substitutions. Applications: Limited due to discontinued commercial availability .

5-Bromo-6-chloropyridine-3-sulfonyl chloride

  • CAS : 216394-05-7
  • Molecular Formula: C₅H₂BrCl₂NO₂S
  • Molecular Weight : 295.41 g/mol
  • Key Differences: Contains additional chlorine at position 6, increasing halogen density and steric hindrance. Enhanced reactivity in Suzuki-Miyaura couplings due to dual halogen substituents.

3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride

  • CAS : 1804618-81-2
  • Molecular Formula: C₇H₄BrClF₃NO₃S
  • Molecular Weight : 369.53 g/mol
  • Key Differences :
    • Features trifluoromethoxy and methoxy groups at positions 2 and 4, respectively.
    • Fluorine atoms improve metabolic stability and lipophilicity, favoring pharmaceutical applications.
    • Applications : Explored in drug discovery for kinase inhibitors .

2-Bromo-3-methylpyridine

  • CAS : 3430-17-9
  • Molecular Formula : C₆H₆BrN
  • Molecular Weight : 172.02 g/mol
  • Key Differences :
    • Lacks sulfonyl chloride and methoxy groups, limiting utility in sulfonamide synthesis.
    • Simpler structure makes it a precursor for cross-coupling reactions.
    • Applications : Intermediate in agrochemicals and ligands for catalysis .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
This compound Not Provided C₆H₅BrClNO₃S ~286.53 (estimated) Br (C5), OCH₃ (C2), SO₂Cl (C3) High (sulfonamide formation) Pharmaceuticals, sulfonamide synthesis
5-Bromo-2-methylpyridine-3-sulfonyl chloride 1346540-64-4 C₆H₅BrClNO₂S 270.53 Br (C5), CH₃ (C2), SO₂Cl (C3) Moderate (steric hindrance) Discontinued
5-Bromo-6-chloropyridine-3-sulfonyl chloride 216394-05-7 C₅H₂BrCl₂NO₂S 295.41 Br (C5), Cl (C6), SO₂Cl (C3) High (dual halogen reactivity) Antimicrobial agents
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Br (C2), CH₃ (C3) Moderate (cross-coupling) Agrochemical intermediates

Key Research Findings

Reactivity Trends : The presence of methoxy groups (electron-donating) in this compound enhances its stability in acidic conditions compared to methyl-substituted analogs, which are more prone to hydrolysis .

Halogen Effects : Dual halogenation (e.g., bromine + chlorine in 5-bromo-6-chloropyridine-3-sulfonyl chloride) increases electrophilicity, enabling efficient participation in Ullmann and Buchwald-Hartwig aminations .

Fluorine Incorporation : Trifluoromethoxy groups in 3-bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride significantly improve blood-brain barrier penetration, making it suitable for CNS-targeted drug candidates .

Biological Activity

5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, based on a review of available literature.

Chemical Structure and Properties

The compound has the following structural formula:

  • Linear Formula : C6_6H5_5BrClNO3_3S
  • Molecular Weight : Approximately 239.6 g/mol

This structure includes a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, which contributes to its chemical reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those related to this compound, exhibit notable antimicrobial properties.

Case Study: Antimicrobial Screening

A study evaluating various sulfonamide derivatives found that compounds with similar structures demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected compounds are summarized in Table 1.

CompoundTarget MicroorganismMIC (µg/mL)
This compoundStaphylococcus aureus62.5
This compoundEscherichia coli125
This compoundCandida albicans62.5

These results suggest that the compound could be effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Similar pyridine-based sulfonamides have shown activity against various cancer cell lines by inhibiting key signaling pathways.

One study highlighted that certain derivatives could inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating potent activity against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyridine sulfonamides. The presence of specific functional groups, such as bromine and methoxy, has been linked to enhanced potency against microbial and cancerous cells.

Comparative Analysis

A comparison of various sulfonamide derivatives reveals that those with bromine substitutions generally exhibit improved biological activities:

Compound NameStructure FeaturesBiological Activity
This compoundPyridine ring with sulfonamide groupAntimicrobial, anticancer
N-(5-bromo-2-methoxypyridin-3-amine)Lacks sulfonyl groupPotential anticancer
N-(5-bromo-pyridin-2-sulfonamide)Different bromine positionAntimicrobial

This table highlights the unique position of this compound in terms of its structural advantages over related compounds .

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H NMR (CDCl₃): Expect signals for methoxy (-OCH₃) at δ 3.9–4.1 ppm and aromatic protons at δ 7.5–8.5 ppm. The absence of broad peaks confirms no hydrolysis to sulfonic acid .
    • ¹³C NMR : Sulfonyl chloride carbon appears at δ ~115 ppm, distinct from sulfonamides (δ ~125 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 280.94 (calculated for C₆H₅BrClNO₃S) .
  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

What strategies mitigate hydrolysis of the sulfonyl chloride group during reactions?

Advanced
The sulfonyl chloride group is highly moisture-sensitive. Key strategies include:

  • Solvent Selection : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge trace water.
  • Low-Temperature Reactions : Conduct substitutions (e.g., with amines) at –20°C to slow hydrolysis kinetics .
  • In Situ Generation : React the intermediate immediately after synthesis to avoid storage-related degradation.
    Contradiction Note : Some studies report stability in dichloromethane at –20°C for 48 hours, while others note rapid hydrolysis within 12 hours. This discrepancy may arise from residual acidity in solvents; pre-treatment with CaH₂ or distillation improves stability .

How do electronic effects of substituents influence sulfonyl chloride reactivity?

Advanced
The electron-withdrawing bromo (position 5) and electron-donating methoxy (position 2) groups create a polarized electronic environment:

  • Bromo : Enhances electrophilicity of the sulfonyl chloride by withdrawing electron density via inductive effects.
  • Methoxy : Ortho/para-directing resonance effects may stabilize intermediates during nucleophilic attack.
    Experimental Implications :
  • Nucleophilic substitutions (e.g., with amines) proceed faster at the sulfonyl chloride than analogous non-brominated derivatives.
  • Competitive reactivity at the bromine site (e.g., Suzuki couplings) requires protecting the sulfonyl chloride with a temporary group (e.g., tert-butyl) .

How can contradictory data on stability under acidic/basic conditions be resolved?

Advanced
Reported instability in basic conditions (pH > 8) contrasts with stability in mild acids (pH 3–6). To resolve contradictions:

  • Systematic pH Studies : Perform kinetic assays at controlled pH (2–10) and monitor degradation via HPLC. For example, hydrolysis half-life at pH 9 may be <1 hour vs. >24 hours at pH 5 .
  • Counterion Effects : Salts (e.g., Na⁺ vs. H⁺) influence reactivity. Sodium bicarbonate buffers accelerate hydrolysis compared to ammonium chloride .
  • By-Product Analysis : Identify degradation products (e.g., sulfonic acid) via LC-MS to clarify pathways .

What are the challenges in achieving regioselective functionalization of this compound?

Advanced
Competition between sulfonyl chloride and bromine for reactivity complicates functionalization:

  • Suzuki Coupling : Bromine at position 5 is typically more reactive toward palladium-catalyzed cross-coupling. To prioritize sulfonamide formation, first protect the bromine with a trimethylstannane group, perform sulfonylation, then deprotect and proceed with coupling .
  • Selectivity in Nucleophilic Substitution : Use sterically hindered amines (e.g., tert-butylamine) to favor sulfonamide formation over bromine displacement .

How does the compound’s stability impact storage and handling protocols?

Q. Basic

  • Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent light/moisture exposure. Desiccants (e.g., silica gel) are critical .
  • Handling : Use gloveboxes for weigh-outs. Quench residues with 10% aqueous NaHCO₃ to neutralize HCl by-products .

What analytical techniques differentiate sulfonyl chloride from its hydrolysis products?

Q. Advanced

  • IR Spectroscopy : Sulfonyl chloride shows a distinct S=O stretch at ~1370 cm⁻¹ and S-Cl at ~530 cm⁻¹. Hydrolysis to sulfonic acid shifts S=O to ~1220 cm⁻¹ .
  • X-ray Crystallography : Resolves structural ambiguities, confirming the absence of hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxypyridine-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxypyridine-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.